2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O4S2 and its molecular weight is 512.57. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
A study by Selvam, T., Karthik, V., et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties. This research, focusing on furan-2-yl derivatives, showed significant activities in these areas, highlighting potential therapeutic applications (Selvam, T., Karthik, V., et al., 2012).
Decarboxylative Claisen Rearrangement Reactions
Craig, D., King, N., et al. (2005) explored the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl compounds. This study contributes to the understanding of chemical processes that could be relevant in the development of new pharmaceuticals or materials (Craig, D., King, N., et al., 2005).
Antimicrobial Activity of Thienopyrimidine Derivatives
Kerru, N., Maddila, S., et al. (2019) investigated the synthesis and antimicrobial activity of thienopyrimidine linked rhodanine derivatives. This study, which includes furan-2-ylmethyl components, revealed promising antibacterial and antifungal potencies, suggesting potential for developing new antimicrobial agents (Kerru, N., Maddila, S., et al., 2019).
Potential Thymidylate Synthase Inhibitors
A study by Gangjee, A., Qiu, Y., et al. (2004) focused on the synthesis of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, a key target in cancer therapy. Their research adds valuable information to the quest for effective cancer treatments (Gangjee, A., Qiu, Y., et al., 2004).
properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4S2/c1-14(30)28-9-8-18-19(12-28)35-22-21(18)23(32)29(11-17-3-2-10-33-17)24(27-22)34-13-20(31)26-16-6-4-15(25)5-7-16/h2-7,10H,8-9,11-13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDPLHVUOUURQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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